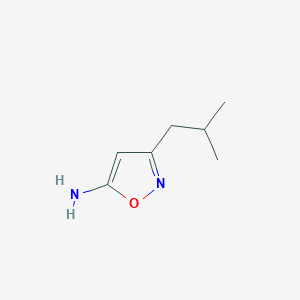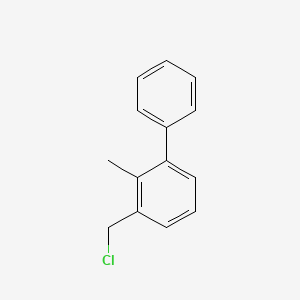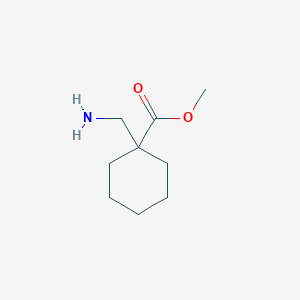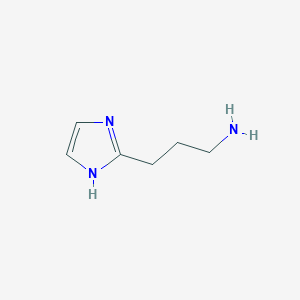
3-(2-Methylpropyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methylpropyl)-1,2-oxazol-5-amine, also known as MPA, is a synthetic compound and an important building block in the synthesis of various pharmaceuticals and other compounds. It is a versatile compound, with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. MPA has been used in the synthesis of many different types of drugs, including anticonvulsants, antipsychotics, antidepressants, and anti-inflammatory agents. In addition, MPA has been used in the synthesis of various polymers and other materials.
Scientific Research Applications
Synthesis of Heterocycles and Macrocycles
Research has demonstrated the use of similar compounds in the synthesis of various heterocycles and macrocycles. For instance, Feroci et al. (2005) developed an efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, showcasing a potential application in creating complex organic structures (Feroci et al., 2005). Similarly, Merzhyievskyi et al. (2020) investigated the use of 2-amino-3,3-dichloroacrylonitrile for constructing macrocyclic structures such as cyclophanes with oxazole fragments (Merzhyievskyi et al., 2020).
Development of Antimicrobial Polymers
A study by Waschinski and Tiller (2005) explored the synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, demonstrating antimicrobial potential against bacteria like Staphylococcus aureus. This implies potential applications in developing antimicrobial materials or coatings (Waschinski & Tiller, 2005).
Nanoparticle Synthesis for Drug Delivery
Kampmann et al. (2016) described the synthesis of core-crosslinked nanoparticles using bifunctional poly(2-oxazoline) macromonomer surfactants. These nanoparticles, with surface functional groups, have implications in drug delivery and diagnostics, highlighting another application avenue for similar compounds (Kampmann et al., 2016).
Catalysis and Chemical Transformations
The compound's potential in catalysis and chemical transformations is also noteworthy. For example, Yakura et al. (2007) investigated the C-H amination reaction of a related compound, leading to the efficient formation of oxazolidinone, a valuable intermediate in organic synthesis (Yakura et al., 2007).
properties
IUPAC Name |
3-(2-methylpropyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDIGBUGYPBFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1,2-oxazol-5-amine | |
CAS RN |
1057064-36-4 |
Source


|
| Record name | 3-(2-methylpropyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)


![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)
![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)








![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)